4-(4-((2-Chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-((2-Chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is characterized by its unique chemical structure, which includes a piperazine ring, a pyrimidine ring, and a sulfonyl group attached to a chlorinated and trifluoromethylated phenyl group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2-Chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the Sulfonyl Group: The piperazine intermediate is then reacted with 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Formation of the Pyrimidine Ring: The sulfonyl piperazine intermediate is then reacted with 6-phenylpyrimidine-4-carbaldehyde under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-((2-Chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(4-((2-Chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-((2-Chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, the presence of the sulfonyl group allows the compound to form strong interactions with protein targets, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(2-Chlorophenylsulfonyl)piperazin-1-yl)-6-phenylpyrimidine
- 4-(4-(2-Bromophenylsulfonyl)piperazin-1-yl)-6-phenylpyrimidine
- 4-(4-(2-Fluorophenylsulfonyl)piperazin-1-yl)-6-phenylpyrimidine
Uniqueness
4-(4-((2-Chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine is unique due to the presence of the trifluoromethyl group, which imparts increased lipophilicity and metabolic stability. This enhances its potential as a therapeutic agent by improving its bioavailability and reducing its susceptibility to metabolic degradation.
Properties
IUPAC Name |
4-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-6-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N4O2S/c22-17-7-6-16(21(23,24)25)12-19(17)32(30,31)29-10-8-28(9-11-29)20-13-18(26-14-27-20)15-4-2-1-3-5-15/h1-7,12-14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSKUNLRSJABKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.